molecular formula C15H24O2 B567330 2,5-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL-3,6-D2 CAS No. 1219802-07-9

2,5-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL-3,6-D2

Katalognummer: B567330
CAS-Nummer: 1219802-07-9
Molekulargewicht: 256.477
InChI-Schlüssel: FLLRQABPKFCXSO-GPSKCXNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL-3,6-D2: is a deuterated derivative of a phenolic compound. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to enhance its stability and provide unique properties for scientific research. This compound is often used in studies involving isotopic labeling, which helps in tracing and understanding various biochemical and chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL-3,6-D2 typically involves the alkylation of phenol with deuterated tert-butyl groups. The process can be summarized as follows:

    Starting Material: Phenol is the starting material.

    Alkylation: The phenol undergoes Friedel-Crafts alkylation with deuterated isobutene in the presence of a Lewis acid catalyst such as aluminum phenoxide.

    Methoxylation: The resulting product is then methoxylated using deuterated methanol in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Alkylation: Large-scale Friedel-Crafts alkylation using deuterated isobutene and phenol.

    Purification: The product is purified through distillation and recrystallization to achieve high purity.

    Methoxylation: The purified product is then methoxylated using deuterated methanol.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL-3,6-D2 undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

2,5-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL-3,6-D2 is widely used in scientific research due to its unique properties:

    Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies.

    Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.

    Medicine: Used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Employed in the development of stable antioxidants and UV stabilizers for polymers.

Wirkmechanismus

The mechanism of action of 2,5-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL-3,6-D2 involves its interaction with various molecular targets:

    Antioxidant Activity: The phenolic group donates hydrogen atoms to neutralize free radicals, preventing oxidative damage.

    Isotopic Labeling: The deuterium atoms provide a distinct mass difference, allowing for precise tracking in mass spectrometry and other analytical techniques.

Vergleich Mit ähnlichen Verbindungen

    2,6-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL: Another deuterated phenolic compound with similar properties.

    2,4-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL: A structural isomer with different substitution patterns.

Uniqueness:

    Stability: The incorporation of deuterium enhances the stability of the compound.

    Specificity: The unique substitution pattern provides distinct chemical and physical properties, making it suitable for specific research applications.

Eigenschaften

CAS-Nummer

1219802-07-9

Molekularformel

C15H24O2

Molekulargewicht

256.477

IUPAC-Name

2,5-dideuterio-3,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-4-methoxyphenol

InChI

InChI=1S/C15H24O2/c1-14(2,3)10-9-13(17-7)11(8-12(10)16)15(4,5)6/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,8D,9D

InChI-Schlüssel

FLLRQABPKFCXSO-GPSKCXNOSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)O

Synonyme

2,5-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL-3,6-D2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.